molecular formula C10H15N5O2 B11386369 1-[2-(dimethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

1-[2-(dimethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11386369
M. Wt: 237.26 g/mol
InChI Key: HROPMFHWCJGLLL-UHFFFAOYSA-N
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Description

1-[2-(DIMETHYLAMINO)ETHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with significant applications in various scientific fields It is known for its unique chemical structure, which includes a purine base modified with a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(DIMETHYLAMINO)ETHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a dimethylaminoethyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using chromatographic techniques to achieve the desired purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification methods such as crystallization and distillation are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(DIMETHYLAMINO)ETHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-[2-(DIMETHYLAMINO)ETHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(DIMETHYLAMINO)ETHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets within cells. The dimethylaminoethyl group can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(DIMETHYLAMINO)ETHYL METHACRYLATE: A related compound used in polymer chemistry and drug delivery systems.

    2-(DIETHYLAMINO)ETHYL METHACRYLATE: Another similar compound with applications in material science and biomedicine.

Uniqueness

1-[2-(DIMETHYLAMINO)ETHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its purine base structure combined with a dimethylaminoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C10H15N5O2

Molecular Weight

237.26 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-methyl-7H-purine-2,6-dione

InChI

InChI=1S/C10H15N5O2/c1-13(2)4-5-15-9(16)7-8(12-6-11-7)14(3)10(15)17/h6H,4-5H2,1-3H3,(H,11,12)

InChI Key

HROPMFHWCJGLLL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCN(C)C)NC=N2

Origin of Product

United States

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